![molecular formula C7H6N2O2 B1601159 methyl 5-cyano-1H-pyrrole-3-carboxylate CAS No. 66832-08-4](/img/structure/B1601159.png)
methyl 5-cyano-1H-pyrrole-3-carboxylate
Overview
Description
Methyl 5-cyano-1H-pyrrole-3-carboxylate is a chemical compound that belongs to the pyrrole family. It is widely used in scientific research for its unique properties and potential applications.
Scientific Research Applications
Synthesis of Pyrrole Derivatives
- Synthesis of α-Aminopyrrole Derivatives : A study by Galenko et al. (2019) developed a synthesis method for methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones, demonstrating the compound's versatility as a precursor for creating pyrrolo[1,2-a]pyrimidine-7-carboxylates and 2-diazo-2H-pyrrole-4-carboxylates. These derivatives serve as key intermediates for producing pyrrole-containing products, highlighting their significant role in synthetic organic chemistry (Galenko et al., 2019).
Antimicrobial Activity
- Antimicrobial Derivatives : Hublikar et al. (2019) synthesized novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives and evaluated their in vitro antimicrobial activities. The study found that these derivatives possess significant antibacterial and antifungal activities, suggesting the potential of methyl 5-cyano-1H-pyrrole-3-carboxylate derivatives in developing new antimicrobial agents (Hublikar et al., 2019).
Antitumor Evaluation
- Antitumor Potential : Liu et al. (2006) prepared and evaluated 8-oxo-8H-acenaphtho[1,2-b]pyrrole-9-carboxylic acid esters and derivatives for cytotoxicity against A549 and P388 cell lines. The study highlighted the compound's antitumor potential, with certain derivatives showing high cytotoxicity, indicating the application of methyl 5-cyano-1H-pyrrole-3-carboxylate derivatives in cancer research (Liu et al., 2006).
Organic Synthesis and Catalysis
- Synthetic Applications : Research by Wischang and Hartung (2011) explored the bromination of pyrroles, including ester-, cyano-, and carboxamide-substituted 1H-pyrroles, using a bromoperoxidase-catalyzed oxidation process. This study underscores the role of methyl 5-cyano-1H-pyrrole-3-carboxylate derivatives in organic synthesis, particularly in the selective functionalization of pyrrole rings (Wischang & Hartung, 2011).
Photophysical Properties
- Lanthanide Complexes : A study by Law et al. (2007) on the synthesis, crystal structures, and photophysical properties of lanthanide complexes containing pyrrole-derivatized carboxylate ligands demonstrates the utility of such compounds in materials science. These complexes were shown to enhance the emission intensity of Eu3+ and Tb3+ ions, suggesting applications in the development of luminescent materials (Law et al., 2007).
properties
IUPAC Name |
methyl 5-cyano-1H-pyrrole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-11-7(10)5-2-6(3-8)9-4-5/h2,4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVXHSNUXNSQLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50497204 | |
Record name | Methyl 5-cyano-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50497204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-cyano-1H-pyrrole-3-carboxylate | |
CAS RN |
66832-08-4 | |
Record name | Methyl 5-cyano-1H-pyrrole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66832-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-cyano-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50497204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 5-cyano-1H-pyrrole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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